Cas no 1804701-67-4 (3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde)
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde
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- Inchi: 1S/C7H4F3NO2/c8-4-1-11-7(13)5(6(9)10)3(4)2-12/h1-2,6H,(H,11,13)
- InChI Key: UTATVKRZJBJNMP-UHFFFAOYSA-N
- SMILES: FC(C1C(NC=C(C=1C=O)F)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 320
- XLogP3: -0.2
- Topological Polar Surface Area: 46.2
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037077-250mg |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde |
1804701-67-4 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029037077-500mg |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde |
1804701-67-4 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029037077-1g |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde |
1804701-67-4 | 95% | 1g |
$3,155.55 | 2022-04-01 |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde: A Comprehensive Overview
The compound 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde, identified by the CAS No. 1804701-67-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug design, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 3, a fluoro group at position 5, a hydroxyl group at position 2, and a carboxaldehyde group at position 4. These substituents confer unique electronic and steric properties to the molecule, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. The presence of multiple electronegative groups (fluorine and hydroxyl) in this compound enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. This makes it a promising candidate for designing drugs targeting specific proteins or enzymes. For instance, researchers have explored the potential of this compound as a lead molecule in anti-cancer drug development, where its ability to inhibit key oncogenic pathways has shown encouraging results.
In addition to its pharmacological applications, 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde has also been investigated for its role in agrochemicals. The carboxaldehyde group at position 4 allows for facile modification and functionalization, enabling the synthesis of bioactive compounds with enhanced pest control properties. Recent advancements in green chemistry have further emphasized the importance of such compounds in developing eco-friendly pesticides and herbicides.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, oxidation, and alkylation reactions. Researchers have recently developed more efficient synthetic routes using microwave-assisted techniques and catalytic systems, which not only improve yield but also reduce reaction time. These methods are particularly valuable for scaling up production in industrial settings.
From a structural perspective, the compound's pyridine ring serves as a rigid framework that stabilizes the molecule's geometry. The fluorinated substituents at positions 3 and 5 contribute to the molecule's lipophilicity, which is essential for its bioavailability when used as a drug candidate. Meanwhile, the hydroxyl group at position 2 introduces hydrophilic properties, balancing the molecule's solubility in both aqueous and organic solvents.
Recent computational studies have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the carboxaldehyde group significantly influences the molecule's frontier molecular orbitals, making it more reactive towards nucleophilic attacks. This property is particularly advantageous in catalytic applications where reactivity is crucial.
In terms of toxicity profile, preliminary studies indicate that this compound exhibits low cytotoxicity against non-cancerous cell lines while showing potent activity against cancer cells. This selective toxicity suggests its potential as a targeted therapeutic agent with minimal side effects. However, further preclinical studies are required to fully understand its safety profile and mechanisms of action.
The integration of this compound into materials science has also garnered attention. Its ability to form stable coordination complexes with metal ions makes it a viable candidate for designing new materials with applications in sensing technologies and catalysis. For example, researchers have demonstrated its utility as a ligand in metal-organic frameworks (MOFs), which are widely used in gas storage and separation processes.
In conclusion, 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-4-carboxaldehyde represents a versatile platform for exploring diverse chemical functionalities. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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